3-Hydroxy-4-(methylsulfonamido)benzenesulfonamide
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Overview
Description
3-Hydroxy-4-(methylsulfonamido)benzenesulfonamide is a chemical compound with the molecular formula C7H10N2O5S2 and a molecular weight of 266.29 g/mol . This compound belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-(methylsulfonamido)benzenesulfonamide typically involves the sulfonation of aniline derivatives followed by methylation and hydroxylation steps. One common method includes the reaction of 4-aminobenzenesulfonamide with methylsulfonyl chloride under basic conditions to introduce the methylsulfonamido group. This is followed by hydroxylation using appropriate oxidizing agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and methylation processes, utilizing continuous flow reactors to ensure efficient and consistent product yield. The use of catalysts and optimized reaction conditions can enhance the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-(methylsulfonamido)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents such as nitric acid for nitration and halogens for halogenation.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Nitro, halo, and other substituted aromatic compounds.
Scientific Research Applications
3-Hydroxy-4-(methylsulfonamido)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its antimicrobial and anticancer properties, making it a candidate for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-(methylsulfonamido)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, it inhibits carbonic anhydrase IX by binding to the active site, thereby interfering with the enzyme’s function. This inhibition can lead to reduced tumor growth and proliferation in cancer cells . The compound may also interact with bacterial enzymes, disrupting their metabolic processes and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-3-(hydroxymethyl)-N-(prop-2-yn-1-yl)benzenesulfonamide
- 4-Amino-N-(2-hydroxy-4-pentadecylbenzylidene)benzenesulfonamide
- Triazole-benzenesulfonamide hybrids
Uniqueness
3-Hydroxy-4-(methylsulfonamido)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit carbonic anhydrase IX with high selectivity makes it a valuable compound in cancer research . Additionally, its sulfonamide structure allows for diverse chemical modifications, enabling the synthesis of a wide range of derivatives with potential therapeutic applications .
Properties
Molecular Formula |
C7H10N2O5S2 |
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Molecular Weight |
266.3 g/mol |
IUPAC Name |
3-hydroxy-4-(methanesulfonamido)benzenesulfonamide |
InChI |
InChI=1S/C7H10N2O5S2/c1-15(11,12)9-6-3-2-5(4-7(6)10)16(8,13)14/h2-4,9-10H,1H3,(H2,8,13,14) |
InChI Key |
OTYUERSRFAHVDM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)S(=O)(=O)N)O |
Origin of Product |
United States |
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